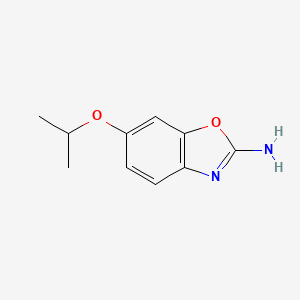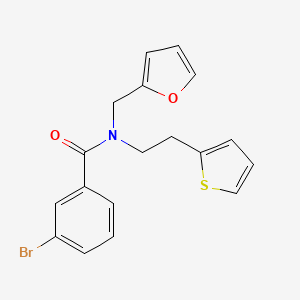![molecular formula C7H14ClNO2 B2793893 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride CAS No. 2375268-58-7](/img/structure/B2793893.png)
6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl and a molecular weight of 179.65 g/mol. This compound is a hydrochloride salt of 6-oxa-2-azaspiro[3.4]octan-7-ylmethanol, which is a spirocyclic structure containing an oxygen atom in its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride typically involves the cyclization of appropriate precursors followed by hydrochloride formation. One common synthetic route starts with the reaction of a suitable lactam with an appropriate alcohol under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions (e.g., temperature, pressure, and pH). The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions and reagents used.
Reduction Products: Corresponding amines or other reduced forms.
Substitution Products: Substituted spirocyclic compounds or other derivatives.
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound may serve as a ligand or inhibitor in biological studies, potentially interacting with various enzymes or receptors.
Medicine: It could be explored for its potential therapeutic properties, such as in the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
6-azaspiro[3.4]octan-7-ylmethanol;hydrochloride: Similar spirocyclic structure but without the oxygen atom.
2-amino-6-azaspiro[3.4]octan-5-one hydrochloride: Another spirocyclic compound with an amino group.
Uniqueness: 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride is unique due to the presence of the oxygen atom in its spirocyclic ring, which can influence its chemical reactivity and biological activity compared to similar compounds without this oxygen atom.
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-2-6-1-7(5-10-6)3-8-4-7;/h6,8-9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKCLQYGSGSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CNC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
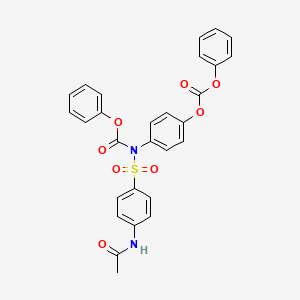
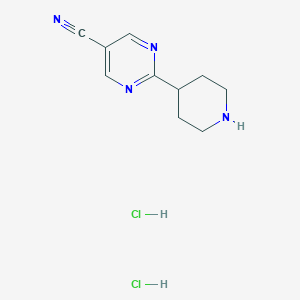
![ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2793815.png)

![4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2793818.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2793819.png)
![5-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793821.png)
![(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B2793822.png)
![N-[(4-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2793823.png)
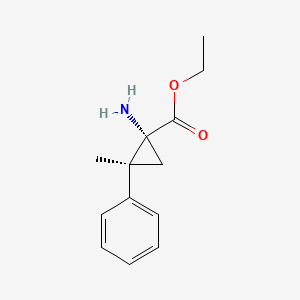
![2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2793828.png)
